(2R)-2-(2-chlorophenyl)cyclopentan-1-one
Description
(2R)-2-(2-Chlorophenyl)cyclopentan-1-one is a chiral cyclopentanone derivative featuring a 2-chlorophenyl substituent at the second carbon of the cyclopentane ring, with the R-configuration. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with structurally related compounds offer insights into its behavior.
Properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9H,3,5,7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOTYDHLWXFFP-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Aromatic Chlorination
Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl
- (2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one () Structure: Features a 4-chlorophenyl group instead of 2-chlorophenyl, along with additional nitro and phenyl substituents. Crystallography: Orthorhombic crystal system (space group P2$1$2$1$2$_1$), with unit cell dimensions a = 8.4700 Å, b = 13.1515 Å, c = 20.7060 Å . Molecular Weight: 421.90 g/mol, significantly higher due to nitro and phenyl groups.
Halogen Variation: Fluorophenyl Derivatives
- 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one () Structure: Substitutes fluorine for chlorine on the phenyl ring.
Aliphatic vs. Aromatic Substituents
- 2-(Chloromethyl)-2-methylcyclopentan-1-one () Structure: Chloromethyl and methyl groups replace the aromatic substituent. Molecular Formula: C$7$H${11}$ClO (MW 146.62 g/mol), smaller than the target compound’s C${11}$H${11}$ClO.
Functional Group Modifications
Ketone vs. Alcohol Derivatives
- (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol () Structure: Cyclopentanol core with a 2-chlorophenylamino group. Functional Impact: Replacement of the ketone with a hydroxyl group increases hydrogen-bonding capacity, influencing solubility and biological activity (e.g., receptor binding) .
α,β-Unsaturated Ketones
- (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one () Structure: Conjugated enone system with dual chlorophenyl groups. Reactivity: The α,β-unsaturated ketone enables Michael addition reactions, absent in saturated cyclopentanones like the target compound .
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